molecular formula C13H20N2O3 B6196862 tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate CAS No. 2680532-91-4

tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate

Cat. No.: B6196862
CAS No.: 2680532-91-4
M. Wt: 252.3
InChI Key:
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Description

tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamatesThe presence of the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is particularly noteworthy due to its significance in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is often introduced via tert-butyl carbamate, which reacts with the oxazole intermediate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a potential drug candidate.

    Industry: It can be used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • tert-butyl N-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]carbamate
  • tert-butyl N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]carbamate
  • tert-butyl N-[2-(3-ethyl-1,2-oxazol-5-yl)ethyl]carbamate

Comparison: tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the oxazole ring, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

2680532-91-4

Molecular Formula

C13H20N2O3

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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